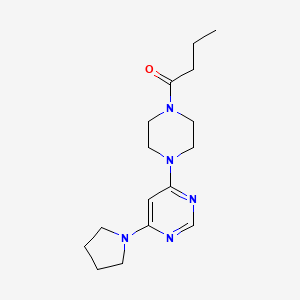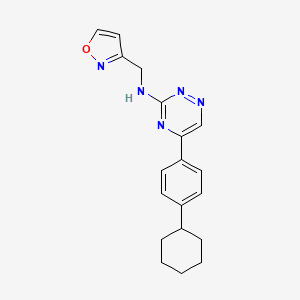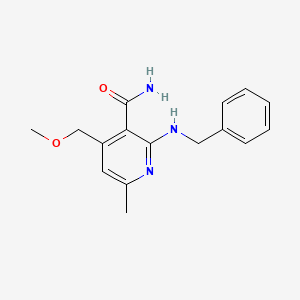
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as PP2A inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research.
作用機序
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor works by binding to the catalytic subunit of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, blocking its activity. This leads to the accumulation of phosphorylated proteins, which can activate pro-apoptotic pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has also been shown to have other biochemical and physiological effects. It has been implicated in the regulation of insulin signaling, which could have implications for the treatment of diabetes. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor is its specificity for 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, which makes it a useful tool for studying the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in various biological processes. However, its potency and specificity can also be a limitation, as it may not be effective in inhibiting other phosphatases. Additionally, the toxicity of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can be a concern, as it can cause cell death in non-cancer cells at high concentrations.
将来の方向性
There are several potential future directions for research on 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor. One area of interest is the development of more potent and selective inhibitors that can target specific isoforms of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine. Another area of interest is the investigation of the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in other diseases, such as neurodegenerative diseases and diabetes. Finally, the development of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor as a therapeutic agent for cancer treatment is an ongoing area of research.
合成法
The synthesis of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 6-chloro-2-(1-pyrrolidinyl)pyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of protein phosphatase 2A (4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can cause cancer cells to undergo apoptosis, or programmed cell death, leading to the suppression of tumor growth.
特性
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-5-16(22)21-10-8-20(9-11-21)15-12-14(17-13-18-15)19-6-3-4-7-19/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLSGMSQVXGLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)

![1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B6139443.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)